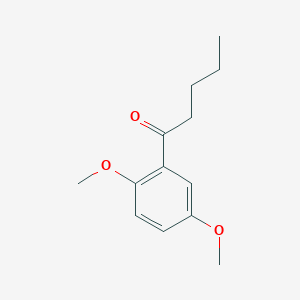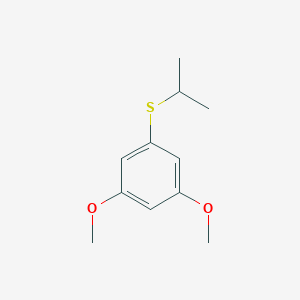
1,3-Dimethoxy-5-propan-2-ylsulfanylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the identifier “1,3-Dimethoxy-5-propan-2-ylsulfanylbenzene” is a chemical entity listed in the PubChem database
准备方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for 1,3-Dimethoxy-5-propan-2-ylsulfanylbenzene would typically involve scaling up the laboratory synthesis procedures to produce the compound in larger quantities. This process would require optimization of reaction conditions, selection of suitable solvents, and implementation of efficient purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
1,3-Dimethoxy-5-propan-2-ylsulfanylbenzene can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Organic solvents such as dichloromethane, ethanol, and water.
Catalysts: Transition metal catalysts like palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
科学研究应用
1,3-Dimethoxy-5-propan-2-ylsulfanylbenzene has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1,3-Dimethoxy-5-propan-2-ylsulfanylbenzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Similar compounds to 1,3-Dimethoxy-5-propan-2-ylsulfanylbenzene include other chemical entities with comparable structures and properties. Some of these similar compounds are listed in the PubChem database and can be identified using structural similarity searches.
Uniqueness
This compound is unique due to its specific chemical structure and properties, which distinguish it from other similar compounds. Its uniqueness may be attributed to its particular functional groups, molecular configuration, and reactivity, making it valuable for specific scientific research applications.
Conclusion
This compound is a compound of significant interest in various fields of scientific research. Its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds highlight its importance and potential for further exploration and utilization in chemistry, biology, medicine, and industry.
属性
IUPAC Name |
1,3-dimethoxy-5-propan-2-ylsulfanylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2S/c1-8(2)14-11-6-9(12-3)5-10(7-11)13-4/h5-8H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBZHENRRORVJS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC(=CC(=C1)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)SC1=CC(=CC(=C1)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
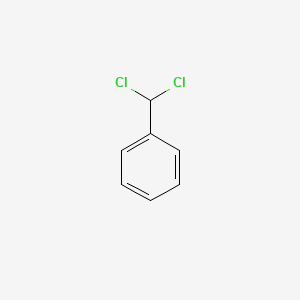
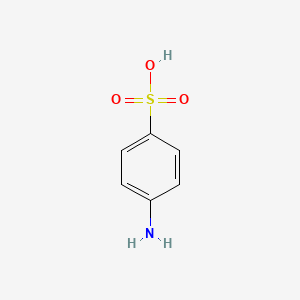
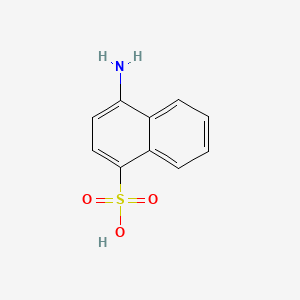
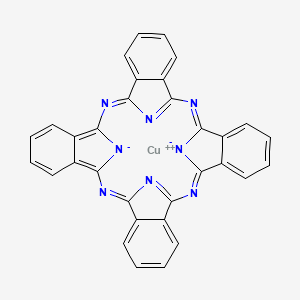
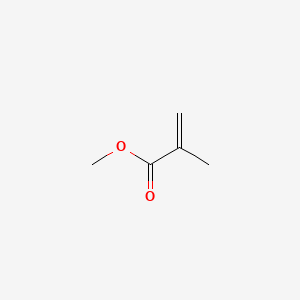
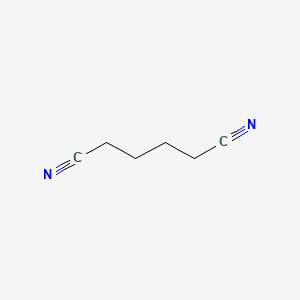
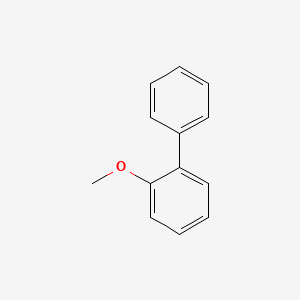
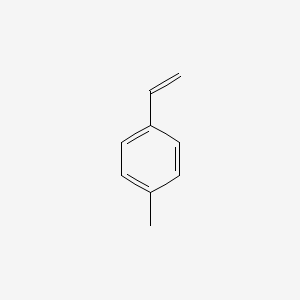
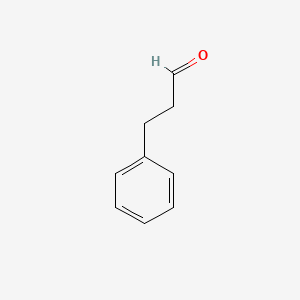
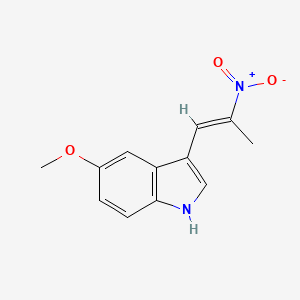
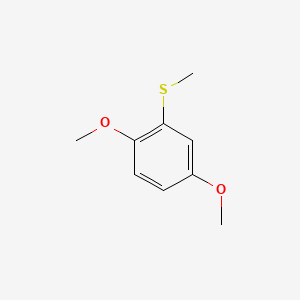
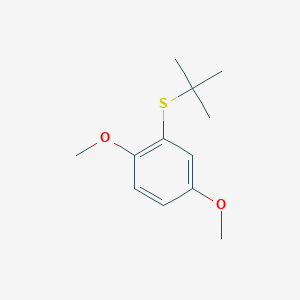
![4,7-DIMETHOXY-5-[(1E)-2-NITROPROP-1-EN-1-YL]-2H-1,3-BENZODIOXOLE](/img/structure/B7769449.png)
